2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

Description

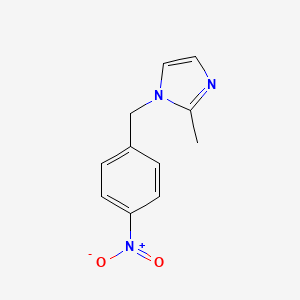

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[(4-nitrophenyl)methyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-12-6-7-13(9)8-10-2-4-11(5-3-10)14(15)16/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZYPLFJZZWFAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407776 |

Source

|

| Record name | 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-86-8 |

Source

|

| Record name | 2-Methyl-1-[(4-nitrophenyl)methyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56643-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is presented not merely as a series of steps, but as a self-validating system, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Foundational Principles: The N-Alkylation of Imidazoles

The synthesis of this compound hinges on the N-alkylation of the 2-methylimidazole core. This is a classic nucleophilic substitution reaction where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide.

The regioselectivity of this alkylation is a critical consideration. For an unsymmetrically substituted imidazole like 2-methylimidazole, alkylation can theoretically occur at either of the two nitrogen atoms. The outcome is governed by a delicate interplay of electronic and steric factors. The electron-donating methyl group at the 2-position can influence the nucleophilicity of the adjacent nitrogens. Furthermore, the choice of solvent and base can significantly impact the reaction's regioselectivity by altering the solvation of the imidazole anion and the nature of the ion pairing.[1]

Reaction Mechanism Workflow

The reaction proceeds via a standard SN2 mechanism. The process can be visualized as follows:

Caption: General workflow for the N-alkylation of 2-methylimidazole.

Recommended Synthesis Protocol

This protocol is adapted from established methodologies for the N-alkylation of substituted imidazoles and is optimized for both yield and regioselectivity.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylimidazole | ≥98% | Standard Chemical Supplier | Should be stored in a desiccator. |

| 4-Nitrobenzyl bromide | ≥98% | Standard Chemical Supplier | Lachrymator; handle in a fume hood. |

| Potassium carbonate (K₂CO₃) | Anhydrous | Standard Chemical Supplier | Finely powdered for better reactivity. |

| Acetonitrile (CH₃CN) | Anhydrous | Standard Chemical Supplier | |

| Ethyl acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | For extraction and chromatography. |

| Hexane | ACS Grade | Standard Chemical Supplier | For chromatography. |

| Deionized Water | For workup. | ||

| Brine (Saturated NaCl solution) | For workup. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | For drying organic phase. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per gram of 2-methylimidazole) to the flask.

-

Stirring and Equilibration: Stir the suspension at room temperature for 15-30 minutes to ensure a uniform mixture and to facilitate the initial deprotonation of the imidazole.

-

Addition of Alkylating Agent: Dissolve 4-nitrobenzyl bromide (1.2 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 18-24 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. Evaporate the acetonitrile under reduced pressure. To the resulting residue, add deionized water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods. Expected characterization data includes:

-

¹H NMR: Signals corresponding to the methyl protons, the imidazole ring protons, the benzylic protons, and the aromatic protons of the nitrobenzyl group.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

-

FT-IR: Characteristic peaks for C-H, C=N, C=C, and N-O stretching vibrations.

Causality Behind Experimental Choices

A robust protocol is defined by the rationale behind its parameters. Here, we dissect the key choices in this synthesis:

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of imidazole. Its heterogeneous nature in acetonitrile simplifies the workup process as it can be easily filtered off. Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions and careful handling.

-

Choice of Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack without solvating the nucleophile to the extent that its reactivity is diminished. Other solvents like DMF or DMSO could also be employed, potentially leading to faster reaction rates, but their higher boiling points can complicate product isolation.[2]

-

Molar Equivalents: An excess of the alkylating agent (4-nitrobenzyl bromide) is used to ensure the complete consumption of the starting 2-methylimidazole. A significant excess of the base is used to drive the deprotonation equilibrium towards the imidazolate anion, thus promoting the reaction.

-

Room Temperature Reaction: Conducting the reaction at room temperature is advantageous as it minimizes the formation of potential side products and is more energy-efficient. While heating can accelerate the reaction, it may also lead to decreased regioselectivity.[2]

Self-Validating System: In-Process Controls and Troubleshooting

| Checkpoint | Expected Outcome | Potential Deviation | Troubleshooting |

| TLC Monitoring | Disappearance of starting material spot and appearance of a new, less polar product spot. | Incomplete reaction (persistent starting material spot). | Extend reaction time; ensure anhydrous conditions; check the quality of reagents. |

| Formation of multiple product spots. | May indicate a lack of regioselectivity. Purification by column chromatography is crucial. Consider alternative bases or solvents to improve selectivity. | ||

| Workup | Clear separation of organic and aqueous layers. | Emulsion formation. | Add more brine to the separatory funnel and gently swirl. |

| Purification | A single, well-resolved spot on TLC after column chromatography. | Co-elution of impurities. | Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method. |

Concluding Remarks

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles and the rationale for the chosen experimental conditions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. Adherence to good laboratory practices and safety precautions is paramount throughout the execution of this synthesis.

References

-

An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. [Link]

-

DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (n.d.). SID. [Link]

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. [Link]

-

Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. (n.d.). PubMed. [Link]

Sources

Physicochemical properties of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles are a cornerstone in medicinal chemistry, recognized for their therapeutic applications, particularly as antimicrobial and antiparasitic agents.[1][2] Understanding the fundamental physicochemical characteristics of new derivatives like this compound is paramount for professionals in drug discovery and development. These properties—including solubility, lipophilicity, ionization, and stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic candidate.[3] This document, prepared from the perspective of a Senior Application Scientist, details the regioselective synthesis, structural elucidation, and critical physicochemical profiling of this compound. It provides both theoretical grounding and field-proven experimental protocols to empower researchers in their evaluation of this and related molecules.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry due to its unique electronic properties and its presence in key biological molecules like the amino acid histidine.[4] It is amphoteric, aromatic, and capable of acting as both a hydrogen bond donor and acceptor.[4] The introduction of a nitro group onto this scaffold, creating nitroimidazoles, leads to compounds with significant biological activity, often related to reductive activation in hypoxic environments, making them effective against anaerobic bacteria and parasites.[1]

The subject of this guide, this compound, combines three key structural motifs:

-

The 2-methylimidazole core : Provides a foundational heterocyclic structure. The methyl group at the 2-position can influence steric interactions and metabolic stability.[5]

-

The 4-nitro group on the imidazole ring : This is a critical pharmacophore. Its strong electron-withdrawing nature is essential for the mechanism of action of many nitroimidazole drugs and significantly impacts the pKa of the molecule.[4]

-

The N-1 substituted 4-nitrobenzyl group : This substituent modulates the compound's lipophilicity and can introduce specific interactions with biological targets. The substitution at the N-1 position prevents tautomerization observed in parent nitroimidazoles.[4][6]

A thorough characterization of this molecule's properties is the first step in assessing its potential and guiding further development.

Synthesis and Structural Elucidation

The synthesis of N-substituted imidazoles must be carefully controlled to achieve the desired regioselectivity. For 2-methyl-4(5)-nitroimidazole, alkylation can occur at either the N-1 or N-3 position. The methodology described here favors the N-1 isomer, which is crucial for consistent biological evaluation.

Regioselective Synthesis Pathway

The chosen synthetic route is an N-alkylation of 2-methyl-4(5)-nitroimidazole with 4-nitrobenzyl halide. A key challenge in this reaction is directing the alkylation to the desired nitrogen atom. The use of a solid-liquid phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a polar aprotic solvent provides a mild, efficient, and highly regioselective method that can be performed at room temperature.[6] This approach avoids the high temperatures and harsh conditions of older methods, which often result in lower yields and mixtures of isomers.[6]

Caption: Figure 1: Regioselective synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from a validated method for synthesizing related N-substituted nitroimidazoles.[6]

-

Reaction Setup: To a solution of 2-methyl-4(5)-nitroimidazole (1.0 eq) in acetonitrile (12 mL per 1.0 mmol of imidazole), add potassium carbonate (K₂CO₃, 2.0 eq) and tetrabutylammonium bromide (TBAB, 0.02 eq).

-

Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water (3 x 10 mL) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the resulting solid by flash chromatography on silica gel to yield the final product.

Rationale for Method Selection

-

Phase Transfer Catalysis (PTC): The use of TBAB is critical for the efficiency and mildness of the reaction. The quaternary ammonium salt transfers the imidazolide anion from the solid phase (or interface) into the organic phase, where it can readily react with the benzyl halide. This avoids the need for harsh bases or high temperatures.[6]

-

Base and Solvent: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the imidazole but is mild enough to prevent side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the reaction without interfering.[7]

-

Self-Validation: The purity and identity of the synthesized compound must be rigorously confirmed. The protocol is self-validating through comprehensive characterization by NMR, IR, and mass spectrometry, ensuring the correct isomer has been produced with high purity.

Structural Characterization

-

¹H NMR: Expected signals include a singlet for the C5-proton of the imidazole ring (δ ~7.7-8.5 ppm), a singlet for the benzylic -CH₂- protons (δ ~5.6 ppm), a characteristic AA'BB' system for the para-substituted benzene ring (δ ~7.2-8.3 ppm), and a singlet for the 2-methyl protons (δ ~2.4 ppm).[6]

-

¹³C NMR: Key signals anticipated are for the imidazole carbons (C2, C4, C5), the benzylic carbon (Ph-CH₂-N), the methyl carbon (Im-CH₃), and the carbons of the nitrobenzyl ring.[6]

-

FT-IR: Strong characteristic absorption bands are expected for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1540 cm⁻¹ and 1350 cm⁻¹.[6]

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[2]

Core Physicochemical Properties: A Quantitative Analysis

The following properties are fundamental to predicting the ADME profile of a drug candidate. The experimental protocols described are standard, robust methods for their determination.[3][8][9]

Summary of Physicochemical Properties

| Property | Value / Expected Range | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Defines the elemental composition. |

| Molecular Weight | 217.22 g/mol | Influences diffusion and transport (Rule of Five).[10] |

| pKa (Conjugate Acid) | < 5.0 (Predicted) | Governs ionization state and solubility at physiological pH. |

| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted) | Measures lipophilicity, affecting permeability and binding.[3] |

| Aqueous Solubility | Low (Predicted) | Impacts dissolution rate and bioavailability.[11] |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of Five.[10] |

| Hydrogen Bond Acceptors | 4 (3 from nitro, 1 from N3) | Influences solubility and target binding.[10] |

Ionization Constant (pKa)

The pKa determines the extent of ionization at a given pH, which profoundly affects solubility, permeability, and target interaction. This compound has no acidic protons to donate. The basic character arises from the lone pair of electrons on the N-3 atom of the imidazole ring. The parent imidazole has a pKa of its conjugate acid around 7.0.[12] However, the potent electron-withdrawing effects of the 4-nitro group on the imidazole ring and, to a lesser extent, the 4-nitrobenzyl group at N-1 will significantly reduce the basicity of the N-3 atom. Therefore, the pKa of the conjugate acid is expected to be well below 7.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), measuring the pH with a calibrated electrode after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to refine the value.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. It is a critical predictor of membrane permeability, protein binding, and solubility. The addition of the nitrobenzyl group to the 2-methyl-4-nitroimidazole core significantly increases its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). The n-octanol and water phases must be mutually pre-saturated.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the second phase. Seal the flask and shake at a constant temperature until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: LogP = log ( [Concentration]octanol / [Concentration]water ).

Aqueous Solubility

Aqueous solubility is a critical property that limits drug absorption and bioavailability. Given its relatively high predicted LogP and crystalline nature, this compound is expected to have low aqueous solubility.

Caption: Figure 2: Workflow for comprehensive property analysis.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve. The resulting concentration is the equilibrium solubility.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution rate, and manufacturability.

Crystalline Structure and Morphology

While a specific crystal structure for this compound is not publicly available, analysis of related nitroimidazole structures reveals common motifs.[13][14] These molecules often pack in layers or sheets stabilized by a network of intermolecular interactions.

-

Hydrogen Bonding: Although lacking classic O-H or N-H donors, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and various C-H bonds are expected to play a significant role in the crystal packing.[14]

-

π–π Stacking: The planar imidazole and benzene rings are prime candidates for π–π stacking interactions, which contribute significantly to crystal lattice stability.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation from a suitable solvent system (e.g., methanol/water, chloroform/hexane).[13][14]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a controlled temperature (often low temperature, e.g., 150 K, to reduce thermal motion).[13]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Chemical Stability Profile

Assessing the chemical stability of a compound under various stress conditions (e.g., pH, light, temperature) is essential for determining its shelf-life and potential degradation pathways.

Factors Influencing Degradation

The nitroimidazole core is generally stable, but like many organic molecules, it can be susceptible to degradation under harsh conditions.[15] Potential degradation pathways could involve the nitro group or oxidation of the benzylic position. A stability-indicating analytical method is required to separate the intact compound from any potential degradants.

Experimental Protocol: Stability-Indicating HPLC Method

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from its potential degradation products. A typical system might use a C18 column with a mobile phase gradient of water (with an acid modifier like formic acid) and acetonitrile.[16]

-

Forced Degradation: Subject solutions of the compound to stress conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid compound at 80°C

-

Photolytic: Solution exposed to UV light

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Evaluation: Assess the purity of the main peak and the emergence of new peaks (degradants). The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

Conclusion and Future Directions

This compound possesses a molecular architecture of significant interest in medicinal chemistry. This guide has outlined its logical synthesis and a comprehensive framework for its physicochemical characterization. The predicted properties—moderate lipophilicity, low aqueous solubility, and weak basicity—provide a critical foundation for researchers. The next logical steps in the development pipeline would involve performing the described experimental protocols to obtain precise quantitative data. This empirical data is indispensable for building robust structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR), which will ultimately guide the rational design of next-generation nitroimidazole derivatives with optimized therapeutic potential.

References

-

Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331.

-

PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. National Center for Biotechnology Information.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Khabnadideh, S., et al. (2008). DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. Iranian Journal of Pharmaceutical Research.

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 60(3), 329-343.

-

Zama, D., et al. (2014). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o966.

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(17), 10217-10226.

-

Rivera, G., et al. (2017). Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474.

-

Johnson, T. W., & Gallego, R. A. (2023). Physicochemical Properties. In Comprehensive Medicinal Chemistry IV. Royal Society of Chemistry.

-

Gholami, M., et al. (2021). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 26(19), 5786.

-

Al-Wahaibi, L. H., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl- 4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures.

-

Ahmad, S., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 799-805.

-

Gholami, M., et al. (2021). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. SID.

-

Gholami, M., et al. (2021). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.

-

Waring, M. J. (2015). Physicochemical Properties and Compound Quality. In Comprehensive Medicinal Chemistry III. Royal Society of Chemistry.

-

Al-Wahaibi, L. H., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. ResearchGate.

-

Wikipedia. (n.d.). 2-Methylimidazole.

-

de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(17), 5336.

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer.

-

Molbase. (n.d.). 4-nitro-2-methyl-1-(3-methylbenzyl)-1H-imidazole.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.

-

PubChem. (n.d.). 2-Nitroimidazole. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.). 2-Methyl-4-nitroimidazole.

-

DrugMAP. (n.d.). Details of the Drug: 1-(4-nitrobenzyl)-1H-imidazole.

-

Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.

-

ResearchGate. (n.d.). pKa values of 4-nitrophenol, 4-methylthiophenol, and imidazole.

-

Wikipedia. (n.d.). Imidazole.

-

Hegde, V. R., et al. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 319-328.

-

Kumar, K. R., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(1), 133-139.

Sources

- 1. Synthesis and in vitro trichomonicidal, giardicidal and amebicidal activity of N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Imidazole - Wikipedia [en.wikipedia.org]

- 13. Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 15. 2-Methyl-4-nitroimidazole | 696-23-1 [chemicalbook.com]

- 16. rjptonline.org [rjptonline.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the inferred mechanism of action for 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole, a compound belonging to the nitroimidazole class of bioreductive prodrugs. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of research on analogous 2-nitroimidazoles to construct a scientifically rigorous and predictive model of its biological activity. The central hypothesis posits that this compound functions as a hypoxia-activated prodrug. Under low-oxygen conditions, characteristic of solid tumors and anaerobic infections, the nitro group undergoes enzymatic reduction to generate cytotoxic reactive intermediates. These intermediates subsequently induce cellular damage through covalent modification of essential macromolecules, primarily proteins and DNA. This guide provides a detailed exposition of this proposed mechanism, outlines key molecular events, and presents robust experimental protocols to empirically validate these hypotheses. The overarching objective is to furnish researchers and drug development professionals with a comprehensive framework for investigating and potentially exploiting the therapeutic utility of this compound.

Introduction: The Principle of Bioreductive Activation

Nitroaromatic compounds, particularly nitroimidazoles, represent a class of prodrugs whose therapeutic efficacy is intrinsically linked to the physiological oxygen status of the target tissue.[1][2] The defining feature of these agents is their selective activation under hypoxic conditions, a state of reduced oxygen tension that is a hallmark of many solid tumors and the microenvironment of anaerobic pathogens.[3][4] In well-oxygenated (normoxic) cells, the nitroimidazole core remains largely inert. However, in hypoxic environments, the low redox potential facilitates the enzymatic reduction of the nitro group, a critical bioactivation step.[5][6]

This compound is a member of the 2-nitroimidazole family. Its chemical structure, featuring a nitro-substituted imidazole ring, strongly suggests that it operates via this established mechanism of bioreductive activation. This guide will, therefore, elaborate on the inferred cascade of events that culminate in the selective cytotoxicity of this compound in hypoxic cells.

The Inferred Core Mechanism of Action

The cytotoxic effect of this compound is predicated on a multi-step process that begins with passive diffusion into the cell and culminates in the covalent modification of vital cellular components. This pathway is contingent on the intracellular oxygen concentration.

Cellular Uptake and Reductive Activation

Upon administration, this compound is expected to distribute systemically and passively diffuse across cell membranes. In normoxic tissues, the compound remains in its stable, non-toxic prodrug form. The key to its selective toxicity lies in the differential metabolic fate of the nitro group in the presence or absence of oxygen.

Under hypoxic conditions, intracellular nitroreductase enzymes, such as cytochrome P450 reductases, catalyze a one-electron reduction of the nitro group to form a nitro radical anion.[1][6] In the presence of sufficient oxygen, this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle that prevents the accumulation of further reduced, toxic species.[1] However, in the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates.[7]

Caption: Inferred bioreductive activation pathway of this compound.

Covalent Adduction and Macromolecular Damage

The highly electrophilic nitroso and hydroxylamine intermediates are the primary mediators of cytotoxicity. These reactive species readily form covalent adducts with nucleophilic residues in nearby macromolecules, including proteins and nucleic acids.[8][9] This irreversible binding disrupts the normal function of these essential biomolecules, leading to cellular dysfunction and, ultimately, cell death or cytostasis.[9]

Key Molecular Events and Consequences

The indiscriminate reactivity of the reduced nitroimidazole intermediates results in a pleiotropic array of cellular damage. The primary targets and the functional consequences are summarized below.

| Macromolecular Target | Nature of Damage | Functional Consequence | Supporting Evidence for Nitroimidazoles |

| Proteins | Covalent adduction to amino acid residues (e.g., cysteine). | Inhibition of enzyme activity, disruption of protein structure and function. | Studies on IAZA and FAZA show significant inhibition of GAPDH and GST activity under hypoxia.[8][9] |

| DNA | Formation of DNA adducts, induction of single-strand breaks. | Compromised DNA replication, cell cycle arrest, induction of replication stress. | Reduced nitroimidazole drugs have been shown to cause DNA damage and single-strand breaks.[10][11][12] |

| Glutathione (GSH) | Depletion of intracellular thiol pools. | Increased oxidative stress, sensitization to other cytotoxic agents. | Chemopotentiation by nitroimidazoles is linked to the depletion of intracellular sulfhydryls.[13] |

Therapeutic Implications

The hypoxia-selective mechanism of action positions this compound as a promising candidate for anticancer and antimicrobial therapies.

-

Hypoxia-Activated Prodrug (HAP) for Cancer Therapy: Solid tumors often contain significant regions of hypoxia, which are notoriously resistant to conventional radiotherapy and chemotherapy.[2][7] A HAP like this compound could selectively target and eliminate these resistant cancer cells, thereby improving therapeutic outcomes.[4]

-

Radiosensitizer: By depleting intracellular thiols and "fixing" radiation-induced DNA damage, nitroimidazoles can enhance the efficacy of radiotherapy, particularly in hypoxic tumors.[14][15][16] This oxygen-mimetic effect makes the DNA damage non-repairable.[15]

Experimental Protocols for Mechanistic Validation

To empirically validate the inferred mechanism of action for this compound, a series of well-established in vitro and in vivo assays should be conducted.

Workflow for In Vitro Mechanistic Studies

Caption: Experimental workflow for validating the hypoxia-selective mechanism of action.

Detailed Protocol: Hypoxia-Selective Cytotoxicity (Clonogenic Survival Assay)

Objective: To determine if this compound exhibits greater cytotoxicity to cancer cells under hypoxic versus normoxic conditions.

Methodology:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., FaDu, HCT116) in 6-well plates at a density that will yield approximately 50-100 colonies per well after the treatment period.

-

Hypoxic Incubation: Place one set of plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2) for 16-24 hours to allow for equilibration. A parallel set of plates should be maintained in a standard normoxic incubator (21% O2, 5% CO2).

-

Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-equilibrated (hypoxic or normoxic) cell culture medium to achieve a range of final concentrations.

-

Exposure: Add the drug-containing medium to the cells in both the hypoxic and normoxic incubators. Include a vehicle control (medium with DMSO) for each condition. Incubate for a defined period (e.g., 24 hours).

-

Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Colony Formation: Return the plates to a normoxic incubator and allow colonies to form over 10-14 days.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (defined as >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the surviving fraction against the drug concentration for both normoxic and hypoxic conditions to determine the IC50 values. A significantly lower IC50 under hypoxia indicates selective cytotoxicity.

Conclusion and Future Directions

Based on the extensive evidence from the broader class of 2-nitroimidazoles, it is highly probable that this compound functions as a hypoxia-activated prodrug. Its mechanism of action is likely centered on bioreductive activation by nitroreductases under low-oxygen conditions, leading to the formation of reactive intermediates that cause widespread damage to cellular macromolecules, including proteins and DNA. This selective cytotoxicity in hypoxic environments suggests potential therapeutic applications in oncology, particularly for targeting treatment-resistant solid tumors.

Future research should focus on empirically validating this inferred mechanism through the experimental protocols outlined in this guide. Key investigations should include confirming its hypoxia-selective cytotoxicity, identifying the specific cellular macromolecules it targets, and evaluating its efficacy in preclinical in vivo models of cancer. Such studies will be crucial in determining the true therapeutic potential of this compound.

References

- Edwards, D. I., Knox, R. J., & Knight, R. C. (1982). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 791-793.

- Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical Pharmacology, 30(15), 2089-2093.

- Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102300.

- La-Scalea, R., et al. (1984). Effect of radiation-induced reduction of nitroimidazoles on biologically active DNA. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 46(2), 167-177.

- Menéndez, D., et al. (2002). DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Toxicology Letters, 132(2), 109-115.

- Warkentin, M., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102300.

- Gwenin, C. D., & Taylor, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.

- Patterson, L. H., & Raleigh, J. A. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Cancers, 7(3), 1464-1493.

- Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915.

- Taylor, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.

- Nakae, T., et al. (2017). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 108(5), 819-826.

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. British Journal of Cancer, 44(5), 741-745.

- Meng, F., et al. (2019). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 9, 63.

- Gwenin, C. D., & Taylor, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.

- Gwenin, C. D., & Taylor, C. (2021). The role of nitroreductases in resistance to nitroimidazoles. Abertay University.

- Various Authors. (n.d.). Nitroimidazole Cytotoxicity Based Synthetic Radiosensitizers with their Biochemical Action.

- Gwenin, C. D., & Taylor, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Bangor University.

- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1039.

- Zhang, Y., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Advanced Drug Delivery Reviews, 172, 164-186.

- Regeta, K., et al. (2021). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Physical Chemistry Chemical Physics, 23(34), 18511-18519.

- Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478.

- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.

- Siemann, D. W. (1984). Modification of chemotherapy by nitroimidazoles. International Journal of Radiation Oncology, Biology, Physics, 10(9), 1585-1594.

- Various Authors. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.

- Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anti-Cancer Agents in Medicinal Chemistry, 11(7), 687-691.

- Various Authors. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

- Various Authors. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. SID.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3375-3392.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3375-3392.

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of spectroscopy and analysis of structurally analogous compounds. Given the absence of a complete, published dataset for this specific molecule, this guide serves as an authoritative reference for its anticipated spectral characteristics, explaining the causal relationships behind the expected data and providing field-proven protocols for its empirical verification.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₁₁N₃O₂) is a substituted imidazole derivative featuring a 2-methylated imidazole ring N-alkylated with a 4-nitrobenzyl group. The structural elucidation of this molecule relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and substitution patterns of the imidazole and benzyl rings.

-

Infrared (IR) Spectroscopy identifies the key functional groups present, most notably the nitro (NO₂) group, aromatic rings, and alkyl moieties, through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides crucial information about the molecule's fragmentation pattern, further confirming its structure.

The following sections detail the predicted spectroscopic data, the scientific rationale for these predictions, and the standardized protocols for their acquisition.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. The predicted chemical shifts are based on data from analogous compounds, including 1-benzylimidazoles and 2-methyl-nitroimidazoles[1][2].

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The strong electron-withdrawing effect of the nitro group will cause a significant downfield shift of the protons on the benzyl ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.25 | Doublet | 2H | H-Ar (ortho to NO₂) | Deshielded by the strongly electron-withdrawing nitro group. |

| ~7.45 | Doublet | 2H | H-Ar (meta to NO₂) | Shielded relative to ortho protons but still in the aromatic region. |

| ~7.10 | Singlet | 1H | H-5 (Imidazole) | Typical chemical shift for imidazole ring protons. |

| ~6.90 | Singlet | 1H | H-4 (Imidazole) | Typical chemical shift for imidazole ring protons. |

| ~5.40 | Singlet | 2H | CH₂ (Benzylic) | Singlet due to no adjacent protons; deshielded by the aromatic ring and imidazole nitrogen. |

| ~2.30 | Singlet | 3H | CH₃ (Methyl) | Singlet in the typical range for a methyl group attached to an sp² carbon. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~147.0 | C-NO₂ (Aromatic) | Quaternary carbon attached to the nitro group, significantly deshielded. |

| ~145.0 | C-2 (Imidazole) | Carbon between two nitrogen atoms in the imidazole ring. |

| ~144.5 | C-ipso (Aromatic) | Quaternary carbon of the benzyl ring attached to the benzylic CH₂. |

| ~128.5 | C-H (Aromatic) | Aromatic carbons ortho to the nitro group. |

| ~127.5 | C-5 (Imidazole) | Imidazole ring carbon. |

| ~124.0 | C-H (Aromatic) | Aromatic carbons meta to the nitro group. |

| ~121.0 | C-4 (Imidazole) | Imidazole ring carbon. |

| ~50.0 | CH₂ (Benzylic) | Benzylic carbon, typical chemical shift. |

| ~13.0 | CH₃ (Methyl) | Methyl carbon attached to the imidazole ring. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Apparatus & Reagents:

-

NMR Spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) internal standard

-

This compound sample (5-10 mg for ¹H, 20-25 mg for ¹³C)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as the internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum and assign all peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum is dominated by characteristic absorptions from the nitro group.

Predicted IR Data

Table 3: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-3150 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzyl and imidazole rings. |

| 2920-2980 | Weak | Aliphatic C-H Stretch | Characteristic of sp³ C-H bonds in the methyl and benzylic methylene groups. |

| ~1605 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |

| ~1520 | Strong | Asymmetric NO₂ Stretch | A very strong and characteristic absorption for nitro compounds[3]. |

| ~1460 | Medium | Imidazole Ring Stretch | C=N and C=C stretching vibrations of the imidazole ring[4]. |

| ~1350 | Strong | Symmetric NO₂ Stretch | The second strong, characteristic absorption for nitro compounds[3]. |

| ~850 | Strong | C-H Out-of-Plane Bend | Characteristic of 1,4-disubstituted benzene rings. |

Experimental Protocol for FTIR Spectroscopy

Objective: To identify the key functional groups of the molecule.

Apparatus & Reagents:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press

-

Potassium bromide (KBr), spectroscopy grade

-

This compound sample (~1-2 mg)

Procedure:

-

Sample Preparation: Grind a small amount of KBr to a fine powder. Add the sample to the KBr in a ratio of approximately 1:100 (sample:KBr) and mix thoroughly using the mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the molecule's functional groups.

Figure 2: Experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the molecule's fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Mass Spectrum Data

The molecular formula C₁₁H₁₁N₃O₂ corresponds to a molecular weight of 217.22 g/mol . The fragmentation is predicted to be dominated by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl derivatives. This prediction is strongly supported by the experimental GC-MS data for the closely related compound 1-(4-nitrobenzyl)-1H-imidazole[5].

Table 4: Predicted Key Fragments in EI-MS

| m/z (Mass/Charge Ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 217 | [M]⁺ | Molecular ion. |

| 136 | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl cation. A very stable and likely abundant fragment due to benzylic cleavage. |

| 81 | [C₄H₅N₂]⁺ | 2-Methyl-1H-imidazolyl cation, resulting from benzylic cleavage[6]. |

Figure 3: Predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern of the molecule.

Apparatus & Reagents:

-

Mass Spectrometer with an Electron Ionization (EI) source (e.g., as part of a GC-MS system)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the EI source to 70 eV.

-

Sample Introduction: Introduce the sample into the ion source. If using GC-MS, inject the solution onto the GC column for separation prior to entry into the MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the expected fragmentation pathways.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from structurally related compounds and established spectroscopic principles, this document serves as a robust framework for the identification and characterization of this molecule. The detailed protocols included herein offer a standardized approach for researchers to obtain and validate this data empirically, ensuring scientific integrity and facilitating further research and development.

References

-

Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Nitrobenzyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Fernández-Vidal, D., et al. (n.d.). Supporting Information: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. The Royal Society of Chemistry. Available at: [Link]

-

Gou, Y., et al. (2025). H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to forecast the stability profile of this molecule, offering insights into its handling, formulation, and analytical characterization.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a substituted imidazole ring linked to a nitrobenzyl moiety. The imidazole ring is a common scaffold in many pharmaceutical agents, valued for its hydrogen bonding capabilities and coordination properties.[1] The nitrobenzyl group, particularly the 4-nitro isomer, is a strong electron-withdrawing group, which significantly influences the electronic properties and, consequently, the chemical reactivity and stability of the entire molecule.

While specific experimental data on the stability of this compound is not extensively available in public literature, a robust stability profile can be extrapolated from the known chemistry of its core functional groups: the substituted imidazole ring and the nitrobenzyl moiety. This guide will dissect the anticipated stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[2][3]

Predicted Chemical Stability and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following sections detail the expected behavior of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: The imidazole ring is basic and will be protonated in acidic media. While the protonated form is generally more resistant to electrophilic attack, strong acidic conditions at elevated temperatures could potentially lead to the cleavage of the N-benzyl bond, yielding 2-methylimidazole and 4-nitrobenzyl alcohol. Ring opening of the imidazole moiety is less likely for aromatic imidazoles compared to their non-aromatic counterparts under these conditions.[4][5]

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: In alkaline conditions, the imidazole ring itself is generally stable. However, the presence of the strongly electron-withdrawing nitro group on the benzyl ring can make the benzylic protons slightly acidic, potentially leading to side reactions, although significant degradation via this pathway is not anticipated under typical basic hydrolysis conditions. Studies on related imidazole derivatives have shown susceptibility to base-mediated autoxidation.[6]

Oxidative Degradation

The imidazole moiety is known to be susceptible to oxidation.[6][7] The presence of the nitro group, which is an oxidizing agent itself, may influence the overall oxidative stability.

-

Mechanism: Exposure to common oxidizing agents like hydrogen peroxide is expected to target the electron-rich imidazole ring. Oxidation can lead to the formation of N-oxides or ring-opened products.[8] The reaction with reactive oxygen species can lead to the formation of various degradation products, including amides and other oxidized species.[8]

-

Potential Degradants: Potential oxidative degradation products could include 2-methyl-1-(4-nitrobenzyl)-1H-imidazol-x-one (where x is the position of the carbonyl group on the imidazole ring) and products resulting from the cleavage of the imidazole ring.

Photolytic Degradation

The nitrobenzyl moiety is a well-known photolabile group, making this compound highly susceptible to photodegradation.[9][10][11]

-

Mechanism: Upon absorption of UV light, the nitro group undergoes an intramolecular redox reaction, leading to the formation of a nitroso intermediate.[12][13] This intermediate can then rearrange and cleave the N-benzyl bond. The photolytic decomposition of o-nitrobenzyl compounds has been extensively studied and is known to proceed through an aci-nitro transient.[12]

-

Potential Degradants: The primary photodegradation products are expected to be 2-methylimidazole and 4-nitrosobenzaldehyde. The latter is often unstable and can undergo further reactions, such as oxidation to 4-nitrosobenzoic acid or polymerization.[9][13]

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur.

-

Mechanism: The degradation pathway at high temperatures is likely to be complex, involving the cleavage of the weakest bonds first. The C-N bond between the benzyl group and the imidazole ring is a potential point of cleavage. The nitro group can also participate in thermal decomposition reactions.

-

Considerations: Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset temperature of decomposition.[14]

Proposed Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for this compound based on the chemical principles discussed.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The following protocols are based on ICH guidelines.[2]

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 80°C for 2 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at 80°C for 2 hours.

-

Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

Photolytic Degradation

-

Expose the stock solution in a transparent container to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

Thermal Degradation (Solid State)

-

Place a known amount of the solid compound in a petri dish.

-

Expose it to a temperature of 105°C for 24 hours in a hot air oven.

-

After exposure, dissolve the solid in the solvent to get a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, should be developed and validated.[15][16]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[6][16]

The following diagram outlines the experimental workflow for the forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a table for easy comparison.

| Stress Condition | Reagents and Conditions | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Proposed Structure) |

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 2h | 2-Methylimidazole, 4-Nitrobenzyl alcohol | ||

| Basic Hydrolysis | 0.1 N NaOH, RT, 24h | |||

| Neutral Hydrolysis | Water, 80°C, 2h | |||

| Oxidative | 3% H₂O₂, RT, 24h | Oxidized imidazole ring products | ||

| Photolytic | ICH Q1B guidelines | 2-Methylimidazole, 4-Nitrosobenzaldehyde | ||

| Thermal (Solid) | 105°C, 24h |

Conclusion and Recommendations

Based on the known chemistry of its constituent functional groups, this compound is predicted to be most susceptible to photolytic and oxidative degradation . Hydrolytic degradation is expected to be significant only under strong acidic conditions. The molecule is likely to exhibit good stability in the solid state at ambient temperatures.

For the development of drug products containing this molecule, it is crucial to:

-

Protect the substance from light at all stages of manufacturing, packaging, and storage.

-

Avoid the use of excipients with strong oxidizing potential.

-

Conduct comprehensive forced degradation studies to confirm these predictions and to identify and characterize all significant degradation products.

-

Develop and validate a stability-indicating analytical method for routine quality control and stability testing.

This guide provides a foundational understanding of the potential stability challenges associated with this compound. Experimental verification of these predictions is a critical next step in the development of any pharmaceutical product containing this active ingredient.

References

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. National Center for Biotechnology Information. Available at: [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. National Center for Biotechnology Information. Available at: [Link]

-

Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. Available at: [Link]

-

Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available at: [Link]

-

Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. ResearchGate. Available at: [Link]

-

Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Available at: [Link]

-

An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. Available at: [Link]

-

Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. Available at: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. Available at: [Link]

-

2-Methyl-1-(4-nitrophenyl)-1H-imidazole. PubChem. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

-

Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. Available at: [Link]

-

A review: Imidazole synthesis and its biological activities. ResearchGate. Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Degradation pathways of nitrobenzene. ResearchGate. Available at: [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. National Center for Biotechnology Information. Available at: [Link]

-

TGA thermogram of control and treated 2-methylimidazole. ResearchGate. Available at: [Link]

-

Degradative imidazole oxidation of particle by reactive oxygen species. ResearchGate. Available at: [Link]

-

Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

-

2-Methylimidazole. Wikipedia. Available at: [Link]

-

Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available at: [Link]

-

Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

-

A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. MDPI. Available at: [Link]

-

Degradation behavior of nitrocellulose in imidazole aqueous solution. ResearchGate. Available at: [Link]

-

How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Available at: [Link]

-

Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. National Center for Biotechnology Information. Available at: [Link]

-

Thermal-Degradation Curves of ALB (), FEN () and MEB () in Ethanolic Solutions. ResearchGate. Available at: [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. seas.upenn.edu [seas.upenn.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]